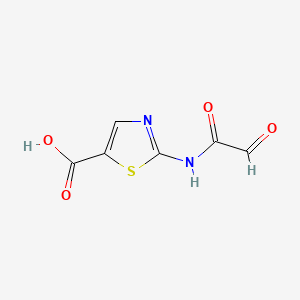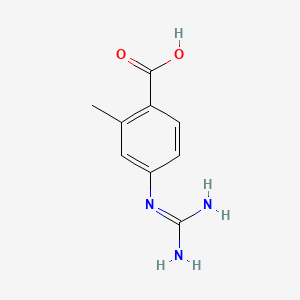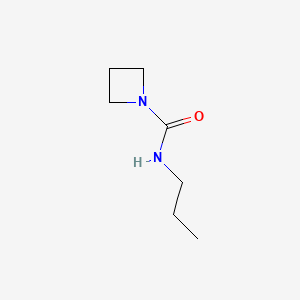
N-propylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propylazetidine-1-carboxamide is a chemical compound with the molecular formula C7H14N2O. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylazetidine-1-carboxamide typically involves the reaction of azetidine with propylamine and a carboxylating agent. One common method is the amidation of azetidine with propylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-propylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-propylazetidine-1-amine.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-propylazetidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxamide: Lacks the propyl group, making it less hydrophobic.
N-methylazetidine-1-carboxamide: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
N-ethylazetidine-1-carboxamide: Similar to N-propylazetidine-1-carboxamide but with an ethyl group, leading to different steric and electronic properties.
Uniqueness
This compound stands out due to its propyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature may contribute to its unique interactions with molecular targets and its suitability for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-propylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-4-8-7(10)9-5-3-6-9/h2-6H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZUAVMIQDVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
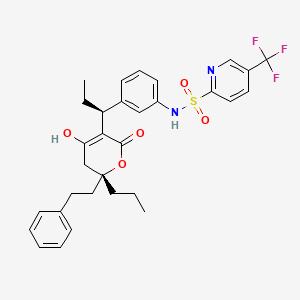
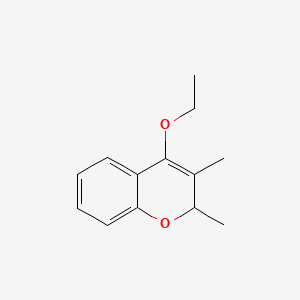
![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)
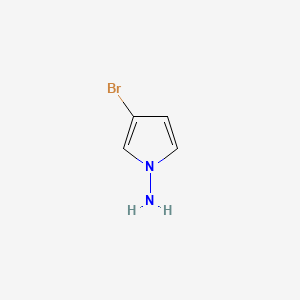

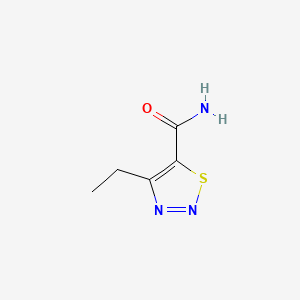
![Ethyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B575381.png)
![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)
![2-[(1S)-1-aminoethyl]-4-methoxyphenol](/img/structure/B575383.png)
